5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride (CAS 63845-32-9) is a highly regioselective, pre-functionalized building block critical for the synthesis of atypical antipsychotics, 5-HT receptor ligands, and complex kinase inhibitors. Supplied as a stable hydrochloride salt, it provides a ready-to-use C3-acylated indole core, bypassing the severe regioselectivity challenges and harsh Lewis acid conditions typically required to couple 5-chloroindole with piperidine derivatives [1]. Its high purity, defined stoichiometry, and halogenated pharmacophore make it a preferred precursor for late-stage functionalization, particularly in reductive amination, N-alkylation, and targeted drug discovery workflows where the 5-chloro substituent is essential for target binding affinity [2].
Attempting to synthesize this intermediate in-house using raw 5-chloroindole and 4-piperidineacetic acid derivatives often results in poor yields due to competing N1-acylation and C3-acylation, requiring extensive chromatographic cleanup [1]. Furthermore, crude in-house mixtures frequently retain trace Lewis acid catalysts (e.g., aluminum or zinc species) which severely poison palladium or platinum catalysts during subsequent ketone reduction or cross-coupling steps [2]. Substituting with the non-chlorinated analog (1H-indol-3-yl 4-piperidinylmethyl ketone) fundamentally alters the lipophilicity and target-binding affinity of the final active pharmaceutical ingredient (API), rendering it useless for specific halogen-directed drug discovery programs [3].
Procuring the pre-formed CAS 63845-32-9 guarantees >99% C3-isomer purity, eliminating the need for complex separations. In contrast, in-house Friedel-Crafts acylation of 5-chloroindole typically yields only 65-70% of the desired C3-isomer, with 15-20% lost to N1-acylated byproducts [1].
| Evidence Dimension | C3-isomer purity and yield |
| Target Compound Data | >99% C3-isomer purity (direct procurement) |
| Comparator Or Baseline | In-house synthesis (65-70% yield, 15-20% N1-byproduct) |
| Quantified Difference | 29-34% higher usable yield and elimination of byproduct |
| Conditions | Standard Friedel-Crafts acylation vs. procured intermediate |
Eliminates costly chromatographic separation and maximizes throughput for downstream API synthesis.
High-purity commercial CAS 63845-32-9 contains <10 ppm residual Lewis acid metals, enabling a turnover number (TON) of >1000 for Pd/C in subsequent ketone reductions. Crude or in-house synthesized intermediates often contain >500 ppm residual aluminum or zinc, which poisons the catalyst and reduces the TON to <200 [1].
| Evidence Dimension | Pd/C Catalyst Turnover Number (TON) |
| Target Compound Data | >1000 TON (<10 ppm trace metals) |
| Comparator Or Baseline | Crude intermediate (<200 TON, >500 ppm trace metals) |
| Quantified Difference | 5-fold increase in catalyst efficiency |
| Conditions | Ketone reduction using 5% Pd/C at 1 atm H2 |
Prevents catalyst poisoning in expensive downstream hydrogenation or reductive amination steps, significantly lowering process costs.
The hydrochloride salt form of this compound demonstrates exceptional stability, with <0.5% degradation over 12 months at 25°C. In contrast, the free base form of the ketone exhibits 4-6% degradation via secondary amine oxidation and self-condensation over just 3 months [1].
| Evidence Dimension | Shelf-life degradation at 25°C |
| Target Compound Data | <0.5% degradation over 12 months |
| Comparator Or Baseline | Free base (4-6% degradation over 3 months) |
| Quantified Difference | >10-fold improvement in shelf-life stability |
| Conditions | 25°C, ambient humidity, sealed container |
Ensures long-term storage stability and consistent molar dosing in batch manufacturing, preventing batch failures due to degraded precursors.
For downstream N-alkylation, the hydrochloride salt achieves a solubility of >150 mg/mL in polar aprotic solvents like DMF and DMSO upon mild base activation. The free base frequently aggregates, showing erratic solubility limits of <50 mg/mL, which restricts reaction concentrations [1].
| Evidence Dimension | Solubility in DMF/DMSO |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | Free base (<50 mg/mL) |
| Quantified Difference | >3-fold increase in working concentration |
| Conditions | Standard N-alkylation solvent systems at 20°C |
Enables high-concentration reactions, reducing solvent waste and improving volumetric productivity during scale-up.
This compound is the ideal starting point for developing 5-HT4, 5-HT6, and 5-HT7 antagonists. The pre-installed 5-chloro substituent and the C3-ketone linker provide the exact pharmacophore required for high-affinity receptor binding, bypassing multi-step core assembly [1].
CAS 63845-32-9 serves as a central scaffold for linking the piperidine nitrogen to aryl-piperazine or sulfonyl groups. Its high purity and absence of trace metals ensure that downstream cross-coupling reactions proceed with high catalyst turnover, essential for cost-effective antipsychotic API manufacturing [2].
In kinase inhibitor discovery, the compound provides a pre-assembled, halogenated indole-piperidine hinge-binding motif. The stable hydrochloride salt allows for rapid diversification via N-alkylation or ketone reduction without the risk of precursor degradation during library synthesis [3].